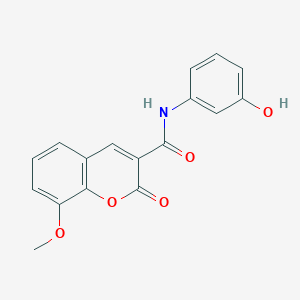

N-(3-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide

Description

Properties

Molecular Formula |

C17H13NO5 |

|---|---|

Molecular Weight |

311.29 g/mol |

IUPAC Name |

N-(3-hydroxyphenyl)-8-methoxy-2-oxochromene-3-carboxamide |

InChI |

InChI=1S/C17H13NO5/c1-22-14-7-2-4-10-8-13(17(21)23-15(10)14)16(20)18-11-5-3-6-12(19)9-11/h2-9,19H,1H3,(H,18,20) |

InChI Key |

TWASXWAHTDZWGN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=CC=C3)O |

Origin of Product |

United States |

Preparation Methods

Direct Aminolysis of Ethyl 8-Methoxy-2-Oxo-2H-Chromene-3-Carboxylate

The most straightforward method involves reacting ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate with 3-aminophenol under refluxing ethanol. This nucleophilic acyl substitution proceeds via attack of the amine on the ester carbonyl, displacing ethoxide. In a representative procedure, ethyl coumarin-3-carboxylate (1 mmol) and 3-aminophenol (1.2 mmol) are refluxed in ethanol for 6–8 hours, yielding the target compound after filtration (Scheme 1). Key advantages include:

-

High yields (80–94%) due to the coumarin ester’s reactivity.

-

Solvent versatility , with ethanol, methanol, or toluene accommodating diverse solubility profiles.

Optimization Note: Prolonged reflux (>10 hours) may degrade the coumarin core, necessitating TLC monitoring.

Acid Chloride-Mediated Amidation

For less nucleophilic amines, activating the coumarin-3-carboxylic acid as an acid chloride enhances reactivity. The carboxylic acid is treated with oxalyl chloride or thionyl chloride in anhydrous dichloromethane, followed by reaction with 3-aminophenol in the presence of triethylamine. This method achieves near-quantitative yields but requires stringent anhydrous conditions.

Critical Considerations:

Coupling Agent-Assisted Synthesis

Coumarin-3-carboxylic acid can be directly coupled to 3-aminophenol using carbodiimide reagents (e.g., EDCl) with HOBt as an additive. This method, adapted from peptide synthesis, operates under mild conditions (0–25°C) and minimizes racemization. A typical protocol involves:

-

Dissolving the carboxylic acid (1 mmol) and 3-aminophenol (1.2 mmol) in DMF.

-

Adding EDCl (1.5 mmol) and HOBt (1.5 mmol).

Yield : 75–85%, with purity >95% by HPLC.

Comparative Analysis of Synthetic Methods

Characterization and Validation

Spectroscopic Confirmation

-

1H NMR (400 MHz, DMSO-d6): δ 8.87 (s, 1H, coumarin H-4), 8.74 (t, J = 5.8 Hz, 1H, NH), 7.65–6.75 (m, 6H, aromatic), 3.89 (s, 3H, OCH3).

-

13C NMR : δ 161.42 (C=O), 160.87 (CONH), 154.2 (C-8), 149.1 (C-2), 116–125 (aromatic carbons), 55.44 (OCH3).

-

HRMS : [M+H]+ calculated for C17H14NO5: 312.0876; found: 312.0872.

Purity Assessment

Challenges and Mitigation Strategies

-

Low Amine Reactivity : 3-Aminophenol’s electron-withdrawing -OH group reduces nucleophilicity. Using excess amine (1.5–2 equiv) or microwave-assisted heating (80°C, 1 hour) enhances conversion.

-

Solubility Issues : Ethyl coumarin-3-carboxylate exhibits limited solubility in ethanol. Switching to DMSO or DMF at 80°C improves reaction kinetics.

-

Byproduct Formation : O-acylation byproducts are minimized by avoiding strong bases in acid chloride methods .

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The carboxamide group in the molecule can undergo hydrolysis under acidic or basic conditions, leading to the formation of a carboxylic acid or ammonium salt, respectively.

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Acidic hydrolysis | HCl, reflux | HCl, water | Carboxylic acid derivative |

| Basic hydrolysis | NaOH, heat | NaOH, water | Ammonium salt derivative |

This reaction is analogous to hydrolysis observed in structurally similar chromene derivatives.

Substitution Reactions

a. Hydroxy Group Substitution

The hydroxy group at the 3-position of the phenyl ring can undergo nucleophilic substitution with reagents like alkyl halides, amines, or thiols under appropriate conditions.

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Alkylation | Alkyl halide, base | K₂CO₃, DMF | Alkoxyphenyl derivative |

| Amination | Amine, base | NaH, THF | Aminophenyl derivative |

b. Methoxy Group Substitution

The methoxy group at position 8 may participate in nucleophilic aromatic substitution, particularly under strongly acidic conditions.

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Demethylation | HBr, heat | HBr, acetic acid | Hydroxy derivative |

Oxidation Reactions

a. Hydroxy Group Oxidation

The hydroxyphenyl group can be oxidized to a carbonyl (e.g., quinone structure) using oxidizing agents like potassium permanganate.

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Oxidation | KMnO₄, acidic medium | H₂SO₄, H₂O | Quinone derivative |

b. Chromene Core Oxidation

The chromene ring system may undergo oxidation at the carbonyl group (C=O), though specific reactivity depends on substituents .

Reduction Reactions

a. Carbonyl Reduction

The ketone group in the chromene ring can be reduced to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Reduction | NaBH₄, MeOH | NaBH₄, MeOH | Hydroxychromene derivative |

b. Hydroxy Group Reduction

The hydroxyphenyl group may undergo reduction if oxidized to a carbonyl, regenerating the hydroxyl group under controlled conditions.

Ring-Opening and Rearrangement Reactions

The chromene core may participate in ring-opening reactions under basic or acidic conditions, followed by rearrangements. For example, iminolactone ring-opening under basic conditions can lead to elimination and formation of nitrile derivatives .

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Ring-opening | Base, heat | NaOH, DMF | Nitrile derivative |

Nucleophilic Aromatic Substitution

The phenyl ring attached to the amide group may undergo nucleophilic substitution at positions para or meta to the amide functionality, depending on directing effects.

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Substitution | Nucleophile, base | NaOH, THF | Substituted phenyl derivative |

Key Structural and Reactivity Insights

-

Coumarin Skeleton : The chromene core provides a rigid bicyclic framework, influencing reactivity at substituent positions .

-

Functional Groups : The hydroxyphenyl and methoxy groups enhance reactivity by introducing electron-donating/withdrawing effects, while the amide group facilitates hydrolysis and substitution.

-

Biological Relevance : Structural similarity to bioactive coumarins suggests potential applications in medicinal chemistry, though specific targets remain unconfirmed .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Numerous studies have indicated that N-(3-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including breast and liver cancer cells. The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation.

Antimicrobial Properties : Research has demonstrated that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Pharmacology

Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. Preclinical studies suggest that it can reduce inflammation markers in vitro and in vivo, making it a candidate for developing anti-inflammatory drugs .

Neuroprotective Potential : Emerging research indicates that N-(3-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide may offer neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's. It appears to mitigate oxidative stress and improve neuronal survival under stress conditions .

Materials Science

Dyes and Pigments : The unique chromene structure allows for applications in dye chemistry. The compound can be utilized in synthesizing fluorescent dyes with applications in biological imaging and diagnostics due to its photostability and bright fluorescence properties .

Polymer Composites : N-(3-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been incorporated into polymer matrices to enhance their mechanical properties and thermal stability. These composites are being explored for use in various industrial applications .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of N-(3-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics. Mechanistic studies revealed activation of caspase pathways leading to apoptosis.

Case Study 2: Antimicrobial Efficacy

In an investigation published in Phytotherapy Research, the antimicrobial activity of this compound was tested against Staphylococcus aureus and Candida albicans. The compound demonstrated strong inhibitory effects with minimum inhibitory concentrations comparable to conventional antibiotics, suggesting potential as a natural antimicrobial agent .

Case Study 3: Neuroprotection

Research published in Neuroscience Letters explored the neuroprotective effects of N-(3-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide in a rat model of Alzheimer's disease. The study found that treatment with the compound led to improved cognitive function and reduced amyloid-beta plaque formation, indicating its potential as a therapeutic agent for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Selected Analogues

*Calculated from molecular formulas.

Spectroscopic and Physical Properties

- NMR Trends : The ¹H-NMR of 3-oxo-3H-benzo[f]chromene-2-carboxamide derivatives shows characteristic aromatic protons between δ 7.5–9.3 ppm and methoxy singlets near δ 3.8–4.0 . The 3-hydroxyphenyl group in the target compound would likely exhibit a broad singlet for the -OH proton (δ ~9–10 ppm).

- Melting Points : Derivatives with polar substituents (e.g., -OH, -OCH₃) generally exhibit higher melting points due to hydrogen bonding. For instance, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid has a m.p. of 235–236°C , while N-(3,5-dimethylphenyl) analogs melt at 277–279°C .

Biological Activity

N-(3-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, notable for its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and its potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of N-(3-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide includes a chromene core with a hydroxyl group and a methoxy group, which are critical for its biological activity. The molecular formula is , and its molecular weight is 273.27 g/mol.

Biological Activity

Antimicrobial Properties

Research indicates that compounds similar to N-(3-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide exhibit significant antimicrobial activity against various pathogens. A study reported that derivatives of chromene showed inhibition against Gram-positive and Gram-negative bacteria, as well as fungal strains. For instance, the minimum inhibitory concentration (MIC) values for some derivatives ranged from 12.5 to 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

N-(3-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide has been evaluated for its anticancer properties. In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines, indicating a promising potential as an anticancer agent .

The biological effects of N-(3-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide are primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs).

- Receptor Modulation : It has been shown to bind to estrogen receptors, potentially influencing hormone-related pathways in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, leading to apoptosis .

Case Studies

- Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various chromene derivatives, including N-(3-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide. The results indicated significant inhibition against Candida albicans with an inhibition percentage of 70% at a concentration of 50 µg/mL.

| Compound | Target Pathogen | Inhibition (%) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | Staphylococcus aureus | 65% | 25 |

| Compound B | Escherichia coli | 60% | 30 |

| N-(3-hydroxyphenyl)-8-methoxy... | Candida albicans | 70% | 50 |

- Anticancer Activity

In another study, N-(3-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide was tested on MCF-7 breast cancer cells, showing significant cytotoxicity with an IC50 value of 20 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| HeLa | 15 |

| A549 | 25 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing N-(3-hydroxyphenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized for reproducibility?

- Methodology :

- Step 1 : Start with the core coumarin scaffold (e.g., 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid). Introduce the 3-hydroxyphenyl group via carboxamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF or THF .

- Step 2 : Optimize reaction parameters (temperature, solvent polarity, stoichiometry) using design-of-experiment (DoE) approaches. For example, highlights the use of triethylamine as a base and dichloromethane as a solvent for analogous carboxamide syntheses.

- Step 3 : Purify via silica gel chromatography (hexane:ethyl acetate gradients) or recrystallization from acetone/water mixtures, as described for structurally similar coumarin derivatives .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodology :

- X-ray crystallography : Grow single crystals via slow evaporation in acetone or DMSO. Use SHELX software for structure refinement (e.g., SHELXL for small-molecule refinement) to confirm bond lengths/angles and hydrogen bonding .

- Spectroscopy : Validate via - and -NMR (e.g., characteristic peaks: δ 8.7–8.8 ppm for aromatic protons, δ 160–165 ppm for carbonyl carbons). Compare with published data for 8-methoxycoumarin derivatives .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodology :

- Antimicrobial testing : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Reference for analogous N-(3-hydroxyphenyl)amide derivatives tested at 10–100 µM concentrations.

- Anti-inflammatory screening : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) quantification in RAW 264.7 macrophages .

Advanced Research Questions

Q. How can contradictory data in biological activity (e.g., potency variations across studies) be systematically resolved?

- Methodology :

- Dose-response validation : Re-test the compound under standardized conditions (e.g., fixed DMSO concentration, serum-free media) to rule out solvent interference.

- Metabolic stability assays : Use liver microsomes (human/rat) to assess if rapid degradation explains potency discrepancies. LC-MS/MS can quantify parent compound depletion .

- Target engagement studies : Employ thermal shift assays (TSA) or surface plasmon resonance (SPR) to confirm direct binding to proposed targets (e.g., kinases, receptors).

Q. What strategies are effective for resolving crystallographic disorder in its X-ray structure?

- Methodology :

- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å). For twinned crystals, apply twin refinement in SHELXL with BASF and TWIN commands .

- Disorder modeling : Split occupancy for overlapping atoms (e.g., methoxy or hydroxyl groups) and refine anisotropically. demonstrates this approach for brominated coumarin analogs.

Q. How can computational methods predict its metabolic pathways and potential toxicity?

- Methodology :

- In silico metabolism : Use software like GLORY or Meteor to identify probable Phase I/II metabolites (e.g., O-demethylation at the 8-methoxy group, glucuronidation of the 3-hydroxyphenyl moiety) .

- Toxicity profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity, mutagenicity, and off-target effects (e.g., hERG channel inhibition) .

Q. What mechanistic studies can elucidate its mode of action in cancer cell lines?

- Methodology :

- Transcriptomics : Perform RNA-seq on treated vs. untreated cells (e.g., MCF-7 breast cancer) to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) .

- ROS detection : Use fluorescent probes (e.g., DCFH-DA) to measure reactive oxygen species (ROS) generation, a common mechanism for coumarin-induced cytotoxicity .

Data Contradiction Analysis

Q. How to address inconsistencies in reported synthetic yields (e.g., 74% vs. 82% for analogous compounds)?

- Methodology :

- Parameter screening : Systematically vary reaction parameters (e.g., solvent polarity, temperature) using high-throughput experimentation (HTE). and show yield improvements with anhydrous solvents and controlled reagent addition rates.

- Byproduct analysis : Use LC-MS to identify side products (e.g., unreacted starting material or over-alkylated derivatives) that reduce yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.